![molecular formula C19H26N2O2 B4616282 1-(4-ethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4616282.png)
1-(4-ethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "1-(4-ethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one" often involves multicomponent reactions, which are advantageous for constructing complex molecules efficiently. For example, Sharma et al. (2013) described the synthesis of a related compound through a straightforward multicomponent reaction, showcasing the versatility of such methods in organic synthesis (Sharma et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds within this category is characterized by the presence of multiple functional groups and rings, which can adopt various conformations. The analysis by Sharma et al. (2013) indicated that the molecule is essentially planar except for one of the pyrrolidin rings, which adopts an envelope conformation. This structural feature is crucial for the molecule's interactions and properties (Sharma et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are significantly influenced by their structural elements. For instance, the presence of specific functional groups can dictate the compound's behavior in chemical reactions, such as nucleophilic substitution reactions described by Mishriky and Moustafa (2013) for a structurally related compound (Mishriky & Moustafa, 2013).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystalline structure, are crucial for understanding the compound's applicability in various domains. The crystal structure analysis often reveals the molecule's conformation and packing in the solid state, as demonstrated by the work of Sharma et al. (2013), providing insights into the compound's stability and interactions (Sharma et al., 2013).
Scientific Research Applications
Synthesis and Structural Analysis
- Studies have focused on the synthesis and structural characterization of related pyrrolidine derivatives, highlighting their complex molecular structures and potential for further chemical modifications. For instance, the structural analysis of ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate showcases a twisted, tetra-substituted pyrrolidine ring with specific substituents, indicating the structural versatility of such compounds (Pedroso et al., 2020).
Molecular Docking and Biological Evaluation
- Research on novel pyridine and fused pyridine derivatives, prepared from related compounds, involves in silico molecular docking screenings towards target proteins. These studies indicate the potential of these compounds for antimicrobial and antioxidant activities, suggesting their relevance in drug discovery and pharmacological research (Flefel et al., 2018).
Antimicrobial Activities
- The synthesis of thiazoles and their fused derivatives from related compounds has been explored, with a focus on their in vitro antimicrobial activities against various bacterial and fungal isolates. This research highlights the potential of such compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
properties
IUPAC Name |
1-(4-ethylphenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-3-15-6-8-17(9-7-15)21-13-16(11-18(21)22)19(23)20-10-4-5-14(2)12-20/h6-9,14,16H,3-5,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRICHWIJLYOVCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCCC(C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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